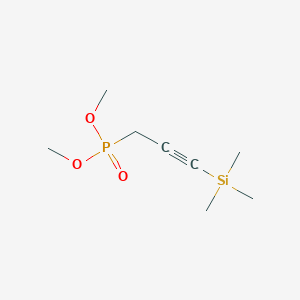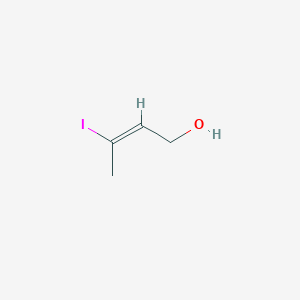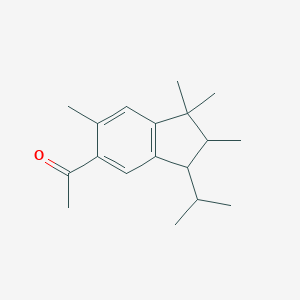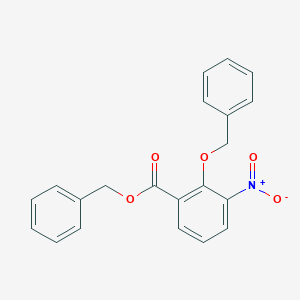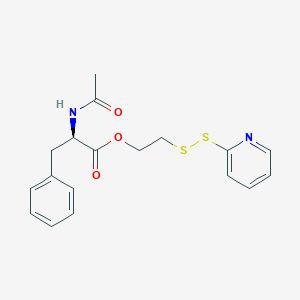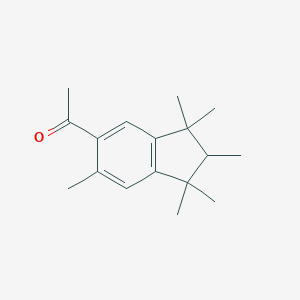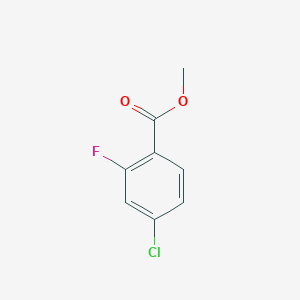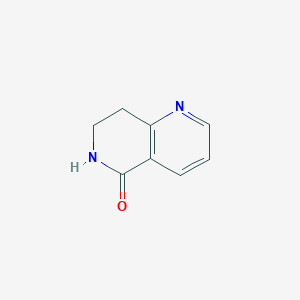
7,8-ジヒドロ-1,6-ナフチリジン-5(6H)-オン
概要
説明
7,8-Dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine ring system
科学的研究の応用
7,8-Dihydro-1,6-naphthyridin-5(6H)-one has been explored for various applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activity, including enzyme inhibition.
Industry: It can be used in the development of new materials or as an intermediate in chemical synthesis.
作用機序
Target of Action
The primary target of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one is the enzyme Phosphodiesterase Type 4 (PDE4) . PDE4 plays a crucial role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), an important second messenger involved in a variety of physiological processes.
Mode of Action
7,8-Dihydro-1,6-naphthyridin-5(6H)-one interacts with PDE4 by binding to the enzyme’s metal-binding pocket and occupying the solvent-filled pocket . This inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels .
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. Elevated cAMP can activate Protein Kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can result in effects such as relaxation of smooth muscle, inhibition of inflammatory cell function, and modulation of central nervous system function .
Pharmacokinetics
The pharmacokinetic properties of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one are influenced by its low aqueous solubility . This characteristic is part of a strategy for lung retention and long duration of action .
Result of Action
The molecular and cellular effects of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one’s action include increased intracellular cAMP levels, activation of PKA, and phosphorylation of target proteins . These changes can lead to physiological effects such as smooth muscle relaxation and inhibition of inflammatory cell function .
Action Environment
The action, efficacy, and stability of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one can be influenced by environmental factors such as the method of administration . For instance, despite sustained lung levels, dry powder administration performed much less well and without proper dose–response, highlighting clear differences between the two formulations . This indicates a deficiency in the low aqueous solubility strategy for long duration lung efficacy .
生化学分析
Biochemical Properties
7,8-Dihydro-1,6-naphthyridin-5(6H)-one has been identified as a potent inhibitor of the enzyme Phosphodiesterase Type 4 (PDE4) . This enzyme plays a crucial role in biochemical reactions, particularly in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a vital role in various cellular functions .
Cellular Effects
The inhibition of PDE4 by 7,8-Dihydro-1,6-naphthyridin-5(6H)-one can have significant effects on various types of cells and cellular processes . By increasing cAMP levels, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
7,8-Dihydro-1,6-naphthyridin-5(6H)-one exerts its effects at the molecular level through its interaction with PDE4 . It binds to the enzyme’s metal-binding pocket, inhibiting its activity and leading to an increase in cAMP levels . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one can change over time .
Dosage Effects in Animal Models
The effects of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one can vary with different dosages in animal models .
Metabolic Pathways
7,8-Dihydro-1,6-naphthyridin-5(6H)-one is involved in the cAMP metabolic pathway . It interacts with the enzyme PDE4, which plays a crucial role in the regulation of cAMP levels .
Transport and Distribution
Future studies may reveal any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and ethyl acetoacetate can be used, followed by cyclization and subsequent reduction steps to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7,8-Dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
類似化合物との比較
Similar Compounds
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one: This compound is similar in structure but includes an amino group, which can alter its biological activity and binding properties.
1,6-Naphthyridine derivatives: These compounds share the core naphthyridine structure but may have different substituents that affect their chemical and biological properties.
Uniqueness
7,8-Dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific structure and the potential for diverse chemical modifications. Its ability to inhibit PDE4 with high potency makes it a valuable compound for medicinal research .
特性
IUPAC Name |
7,8-dihydro-6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQAXMJLFPXZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436390 | |
| Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155058-02-9 | |
| Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


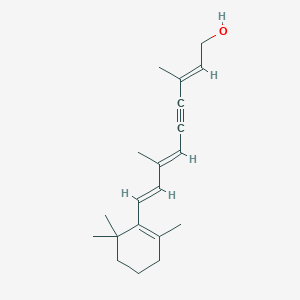
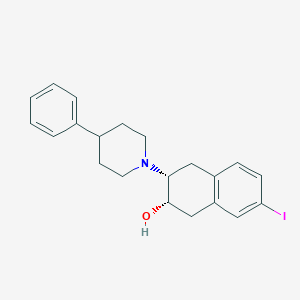
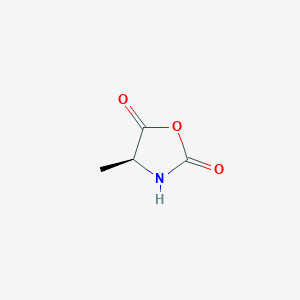
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane](/img/structure/B117610.png)
